molecular formula C23H34N2O4 B6134196 7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one

Numéro de catalogue B6134196
Poids moléculaire: 402.5 g/mol
Clé InChI: SJQFJEUKPIKJRD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as Dimebon, is a synthetic compound that has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. The compound was originally developed as an antihistamine but was later found to have potential therapeutic effects on the brain.

Mécanisme D'action

The exact mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to act on several different pathways in the brain. 7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the activity of the NMDA receptor, which is involved in the regulation of memory and learning. It has also been shown to inhibit the activity of the histamine H1 receptor, which is involved in the regulation of sleep and wakefulness. Additionally, 7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have antioxidant and anti-inflammatory effects, which may help to protect brain cells from damage.
Biochemical and Physiological Effects:
7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have several biochemical and physiological effects in the brain. In animal models, 7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of brain cells. 7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to increase levels of acetylcholine, a neurotransmitter that is involved in learning and memory. Additionally, 7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to reduce levels of amyloid beta, a protein that is thought to contribute to the development of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is that it has been extensively studied and has a well-established safety profile. Additionally, 7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have a variety of effects on the brain, which makes it a useful tool for studying different pathways and mechanisms involved in neurodegenerative diseases. However, one limitation of using 7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results.

Orientations Futures

There are several potential future directions for research on 7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is the use of 7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one in combination with other drugs or therapies for the treatment of neurodegenerative diseases. Another area of interest is the development of new compounds based on the structure of 7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one that may have improved therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one and how it can be used to treat different types of neurodegenerative diseases.

Méthodes De Synthèse

The synthesis of 7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one involves several steps, including the reaction of 2,3-dimethoxybenzylamine with 3,3-dimethylbutanoyl chloride to form the intermediate 2-(3,3-dimethylbutanoyl)-2,3-dihydro-1H-benzo[d][1,3]oxazine. This intermediate is then reacted with 1,2-dibromoethane to form the final product, 7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one.

Applications De Recherche Scientifique

7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic effects on neurodegenerative diseases. In preclinical studies, 7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to improve cognitive function and reduce brain cell death in animal models of Alzheimer's and Huntington's disease. Clinical trials in humans have also shown promising results, with some studies reporting improvements in cognitive function and activities of daily living in patients with Alzheimer's disease.

Propriétés

IUPAC Name

7-[(2,3-dimethoxyphenyl)methyl]-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4/c1-22(2,3)14-19(26)25-13-11-23(16-25)10-7-12-24(21(23)27)15-17-8-6-9-18(28-4)20(17)29-5/h6,8-9H,7,10-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQFJEUKPIKJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC2(C1)CCCN(C2=O)CC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2,3-Dimethoxyphenyl)methyl]-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.